N-(pyrrol-2-ylidenemethyl)aniline
CAS No.: 4089-09-2
Cat. No.: VC18769270
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4089-09-2 |
|---|---|
| Molecular Formula | C11H10N2 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | N-phenyl-1-(1H-pyrrol-2-yl)methanimine |
| Standard InChI | InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-9,12H |
| Standard InChI Key | XDLMLLMWCIBZIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N=CC2=CC=CN2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(Pyrrol-2-ylidenemethyl)aniline consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) linked to an aniline group (a benzene ring with an amine substituent) through a methylene group (-CH=). The conjugation between the pyrrole’s lone pair of electrons and the aniline’s aromatic system creates a planar structure with extended π-delocalization. This configuration enhances stability and influences reactivity, particularly in electrophilic substitution reactions .
Spectroscopic Properties
The compound’s structure is corroborated by spectroscopic techniques:
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FT-IR: Peaks at ~3400 cm⁻¹ (N-H stretch of aniline), ~1600 cm⁻¹ (C=C aromatic stretching), and ~1450 cm⁻¹ (C-N stretching of pyrrole) are characteristic .
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¹H NMR: Signals for pyrrole protons appear as a multiplet at δ 6.5–7.0 ppm, while the aniline protons resonate at δ 6.8–7.5 ppm. The methylene proton (CH=) typically shows a singlet near δ 5.5 ppm due to deshielding by the adjacent nitrogen .
Synthetic Methodologies
Table 1: Synthesis Yields for N-Substituted Pyrroles
| Aniline Derivative | Reaction Type | Yield (%) |
|---|---|---|
| Aniline | Batch | 97 |
| 4-Chloroaniline | Flow | 66 |
| 4-Methoxyaniline | Batch | 67 |
| Benzenesulfonamide | Flow | 87 |
Reductive Isomerization
Alternative routes include reductive isomerization of nitrobenzylidene-pyrrolidine precursors. For instance, (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2 undergoes isomerization in the presence of reducing agents to form pyrroloquinoline derivatives, a class structurally analogous to N-(pyrrol-2-ylidenemethyl)aniline .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is insoluble in water. Its stability under ambient conditions is attributed to the aromatic stabilization of both rings and the absence of reactive functional groups.
Electrochemical Behavior
Electropolymerization studies reveal that N-(pyrrol-2-ylidenemethyl)aniline forms conductive thin films on electrodes. Cyclic voltammetry (CV) profiles show reversible oxidation peaks at +0.2 to +0.75 V (vs. Ag/AgCl), indicative of polypyrrole-like conductivity .
Applications in Drug Discovery
MDM2-p53 Interaction Inhibition
Diaryl-pyrrole derivatives, including structural analogs of N-(pyrrol-2-ylidenemethyl)aniline, inhibit the MDM2-p53 interaction—a key target in cancer therapy. For example, compound 11c (with a t-butyl substituent) demonstrated an IC₅₀ of 2.2 µM against MDM2, leveraging hydrophobic interactions in the Phe19 binding pocket .
Antimicrobial Activity
Pyrroloquinoline derivatives synthesized via similar pathways exhibit broad-spectrum antimicrobial activity. While direct data on N-(pyrrol-2-ylidenemethyl)aniline is limited, structural parallels suggest potential efficacy against Gram-positive bacteria and fungi .
Materials Science Applications
Organic Electronics
The electropolymerized form of N-(pyrrol-2-ylidenemethyl)aniline serves as a conductive coating for flexible electrodes. FT-IR analysis of polymer films confirms the disappearance of C-H out-of-plane vibrations (1015 cm⁻¹), signifying successful polymerization .
Catalysis
Pyrrole-aniline hybrids act as ligands in transition-metal catalysis. Their electron-donating properties enhance catalytic activity in cross-coupling reactions, though specific studies on this compound remain ongoing.
Challenges and Future Directions
Synthetic Limitations
Steric hindrance from ortho-substituted anilines reduces reaction yields (e.g., 65% for t-butyl derivatives) . Future work may explore microwave-assisted synthesis or nanocatalysts to improve efficiency.
Biological Optimization
Modifying the methylene bridge or introducing electron-withdrawing groups could enhance binding affinity in MDM2 inhibitors. Computational docking studies (e.g., Fig. 1 ) provide a roadmap for rational design.
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